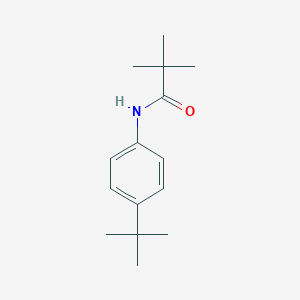
N-(4-tert-butylphenyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-tert-butylphenyl)-2,2-dimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway and plays a significant role in the growth and survival of B-cell malignancies.
作用机制
N-(4-tert-butylphenyl)-2,2-dimethylpropanamide targets BTK, which is a key component of the B-cell receptor signaling pathway. BTK is essential for B-cell survival and proliferation, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. This compound inhibits BTK by binding to its active site, preventing its activation and downstream signaling. This leads to the induction of apoptosis in B-cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to selectively inhibit BTK, with minimal off-target effects. It has also been shown to penetrate the blood-brain barrier, making it a potential treatment for central nervous system (CNS) lymphomas. In preclinical models, this compound has demonstrated a favorable safety profile and has not been associated with significant toxicity.
实验室实验的优点和局限性
One of the advantages of N-(4-tert-butylphenyl)-2,2-dimethylpropanamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential treatment for CNS lymphomas. However, one limitation of this compound is its limited solubility, which can make it difficult to formulate for in vivo studies.
未来方向
There are several future directions for the development of N-(4-tert-butylphenyl)-2,2-dimethylpropanamide. One direction is the evaluation of this compound in combination with other agents, such as venetoclax and lenalidomide, to enhance its anti-tumor activity. Another direction is the evaluation of this compound in clinical trials for the treatment of B-cell malignancies, including CLL, MCL, and DLBCL. Additionally, the development of more soluble formulations of this compound could improve its suitability for in vivo studies.
合成方法
The synthesis of N-(4-tert-butylphenyl)-2,2-dimethylpropanamide involves the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form 4-tert-butylphenylacetyl chloride. This compound is then treated with 2,2-dimethylpropan-1-amine to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound with minimal impurities.
科学研究应用
N-(4-tert-butylphenyl)-2,2-dimethylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has demonstrated potent anti-tumor activity and has been shown to induce apoptosis in B-cells. This compound has also been shown to enhance the anti-tumor activity of other agents, such as venetoclax and lenalidomide.
属性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC 名称 |
N-(4-tert-butylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)11-7-9-12(10-8-11)16-13(17)15(4,5)6/h7-10H,1-6H3,(H,16,17) |
InChI 键 |
FGHRNPDJNCVLAR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B274398.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)
![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)